Cas no 2006183-09-9 (6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine)

6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine
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- MDL: MFCD31811282
- インチ: 1S/C10H11F3N2O/c11-10(12,13)8-3-7(14)4-15-9(8)16-5-6-1-2-6/h3-4,6H,1-2,5,14H2
- InChIKey: ZQWOOLZSNJDRGV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CN=C1OCC1CC1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 48.1
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196194-2.500g |
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine, 95% |
2006183-09-9 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amineに関する追加情報
Introduction to 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine (CAS No. 2006183-09-9)
6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2006183-09-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclopropylmethoxy and trifluoromethyl substituents in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a valuable candidate for further research and development.
The compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in medicinal chemistry. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine imparts unique pharmacological characteristics that make it particularly interesting for drug discovery efforts.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The cyclopropylmethoxy moiety is known to enhance metabolic stability and binding affinity, while the trifluoromethyl group improves lipophilicity and binding interactions with biological targets. These features make 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine a promising lead compound for further optimization.
Recent studies have demonstrated the potential of this compound in modulating key enzymes involved in metabolic disorders. For instance, research has indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The structural features of 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine allow for selective binding to these targets, suggesting its utility in developing targeted therapies.
The synthesis of 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine involves multi-step organic reactions, including nucleophilic substitution and cross-coupling techniques. The introduction of the cyclopropylmethoxy group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to streamline the synthesis process and improve efficiency.
The trifluoromethyl group is another critical feature that influences the pharmacokinetic properties of the compound. This substituent enhances binding affinity by increasing lipophilicity and reducing metabolic degradation. Additionally, trifluoromethyl groups are known to improve drug-like properties, making 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine a suitable candidate for further development into a clinical candidate.
In vitro studies have shown that 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine exhibits promising activity against various biological targets. These studies have provided insights into its mechanism of action and potential therapeutic applications. For example, preliminary data suggest that this compound may interfere with signaling pathways involved in cancer cell proliferation and survival. Further investigation is warranted to fully elucidate its pharmacological profile.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine serves as a valuable building block for synthesizing more complex molecules with enhanced biological activity. Its unique structural features make it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs.
The future prospects for 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine are promising, with ongoing research focused on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound from laboratory research to clinical use. As our understanding of disease mechanisms continues to evolve, compounds like 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine will play a crucial role in developing innovative treatments.
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